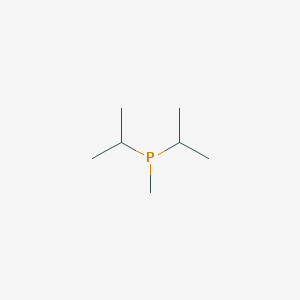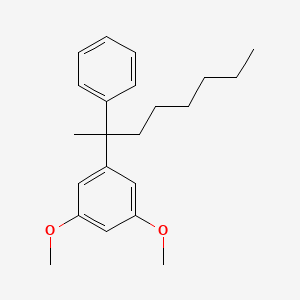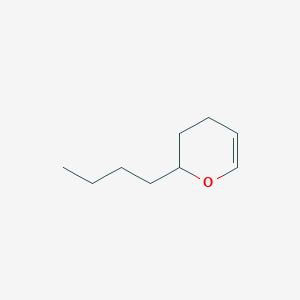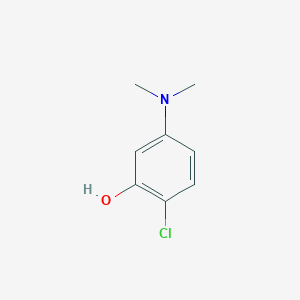
2-Chloro-5-(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(dimethylamino)phenol is an organic compound with the molecular formula C8H10ClNO It is a substituted phenol, characterized by the presence of a chlorine atom at the second position and a dimethylamino group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(dimethylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydrogen atom on the phenol ring with the dimethylamino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
2-Chloro-5-(dimethylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(dimethylamino)phenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The chlorine atom can also influence the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(dimethylamino)phenol
- 2-Chloro-6-(dimethylamino)phenol
- 3-Chloro-5-(dimethylamino)phenol
Uniqueness
2-Chloro-5-(dimethylamino)phenol is unique due to the specific positioning of the chlorine and dimethylamino groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
59444-00-7 |
|---|---|
Formule moléculaire |
C8H10ClNO |
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-chloro-5-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3 |
Clé InChI |
ZBGOSKJGKFRMJT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


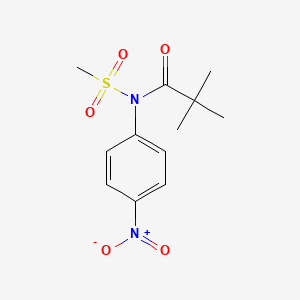
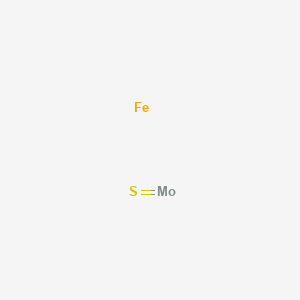
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)


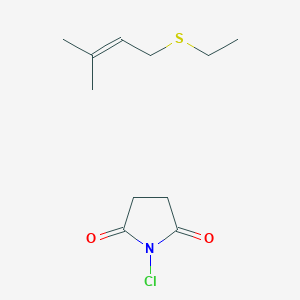

![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
